molecular formula C12H23N3S B13523025 n-((4-((Diethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine

n-((4-((Diethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13523025
M. Wt: 241.40 g/mol
InChI Key: QCWDRRAHTGJGCS-UHFFFAOYSA-N
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Description

Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is a complex organic compound that belongs to the class of amines It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

Next, the thiazole ring is functionalized with a propylamino group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the thiazole ring is replaced by the propylamino group. Finally, the diethylamine moiety is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or amino group.

Scientific Research Applications

Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the amino groups can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is unique due to its specific combination of functional groups and the presence of both a thiazole ring and a propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H23N3S

Molecular Weight

241.40 g/mol

IUPAC Name

N-[[4-(diethylaminomethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H23N3S/c1-4-7-13-8-12-14-11(10-16-12)9-15(5-2)6-3/h10,13H,4-9H2,1-3H3

InChI Key

QCWDRRAHTGJGCS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC(=CS1)CN(CC)CC

Origin of Product

United States

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